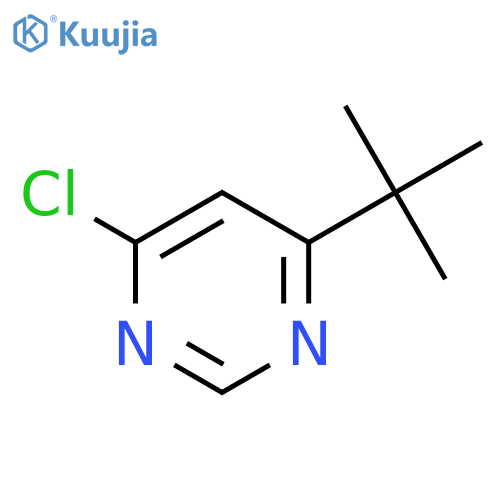

Cas no 3435-24-3 (4-tert-butyl-6-chloropyrimidine)

4-tert-butyl-6-chloropyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-(tert-Butyl)-6-chloropyrimidine

- 4-tert-butyl-6-chloropyrimidine

- 4-chloro-6-(1,1-dimethylethyl)pyrimidine

- 4-chloro-6-tert-butylpyrimidine

- 4-t-butyl-6-chloropyrimidine

- 4-tert-butyl-6-chloro-pyrimidine

- 4-tert-Butyl-6-chlor-pyrimidin

- 6-(tert-butyl)-4-chloropyrimidine

- 6-Chloro-4-t-butylpyrimidine

- AB15847

- AC1N83K7

- STK965533

-

- MDL: MFCD03731166

- インチ: InChI=1S/C8H11ClN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3

- InChIKey: ILJAKOSYYVOLQH-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=CC(=NC=N1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

4-tert-butyl-6-chloropyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-213725-2.5g |

4-tert-butyl-6-chloropyrimidine |

3435-24-3 | 95% | 2.5g |

$726.0 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1262946-250mg |

4-(tert-Butyl)-6-chloro-1,3-diazine |

3435-24-3 | 95% | 250mg |

$325 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22408-10G |

4-tert-butyl-6-chloropyrimidine |

3435-24-3 | 95% | 10g |

¥ 7,068.00 | 2023-04-13 | |

| Chemenu | CM276658-1g |

4-(tert-Butyl)-6-chloropyrimidine |

3435-24-3 | 95% | 1g |

$823 | 2021-08-18 | |

| TRC | B872093-25mg |

4-tert-butyl-6-chloropyrimidine |

3435-24-3 | 25mg |

$ 50.00 | 2022-06-06 | ||

| Life Chemicals | F1371-0136-0.5g |

4-tert-butyl-6-chloropyrimidine |

3435-24-3 | 95% | 0.5g |

$240.0 | 2023-11-21 | |

| Matrix Scientific | 132965-5g |

4-(tert-Butyl)-6-chloropyrimidine, 97% |

3435-24-3 | 97% | 5g |

$1764.00 | 2023-09-06 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0390-100mg |

4-tert-Butyl-6-chloro-pyrimidine |

3435-24-3 | 97% | 100mg |

1797.85CNY | 2021-05-08 | |

| Matrix Scientific | 132965-10g |

4-(tert-Butyl)-6-chloropyrimidine, 97% |

3435-24-3 | 97% | 10g |

$2340.00 | 2023-09-06 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0390-5g |

4-tert-Butyl-6-chloro-pyrimidine |

3435-24-3 | 97% | 5g |

33904.74CNY | 2021-05-08 |

4-tert-butyl-6-chloropyrimidine 関連文献

-

1. 122. Nucleophilic displacement reactions in aromatic systems. Part VI. Influence of nuclear alkyl groups in the aromatic system. Kinetic of the reactions of chlorodinitrotoluenes and related compounds with piperidine, aniline and ethoxide ions in ethanol, and with methoxide ions in methanolB. Capon,N. B. Chapman J. Chem. Soc. 1957 600

4-tert-butyl-6-chloropyrimidineに関する追加情報

Introduction to 4-tert-butyl-6-chloropyrimidine (CAS No. 3435-24-3)

4-tert-butyl-6-chloropyrimidine, identified by its Chemical Abstracts Service (CAS) number 3435-24-3, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound belongs to the pyrimidine class, a heterocyclic aromatic organic compound that serves as a fundamental structural motif in numerous biologically active molecules. The presence of both a tert-butyl group and a chloro substituent on the pyrimidine ring imparts unique reactivity and functional properties, making it a valuable building block for further chemical transformations.

The 4-tert-butyl-6-chloropyrimidine structure is characterized by its stability and versatility in synthetic pathways. The tert-butyl group, being electron-donating via hyperconjugation and inductive effects, enhances the electrophilicity of the pyrimidine ring at positions 1 and 3, while the chloro substituent at position 6 introduces a site for nucleophilic substitution reactions. This dual functionality allows for diverse synthetic strategies, including cross-coupling reactions, nucleophilic aromatic substitutions, and metal-catalyzed transformations.

In recent years, the pharmaceutical industry has seen a surge in the development of novel pyrimidine derivatives due to their broad spectrum of biological activities. 4-tert-butyl-6-chloropyrimidine has been extensively utilized in the synthesis of kinase inhibitors, antiviral agents, and anticancer drugs. For instance, researchers have leveraged its reactivity to develop potent inhibitors targeting Janus kinases (JAKs), which play a crucial role in inflammatory responses and immune regulation. The tert-butyl group not only provides steric hindrance to improve selectivity but also enhances solubility and metabolic stability of the final drug candidates.

Moreover, advancements in medicinal chemistry have highlighted the importance of pyrimidine scaffolds in antiviral therapies. A notable application involves the synthesis of nucleoside analogs that mimic natural nucleobases, thereby inhibiting viral replication. The chlorine atom in 4-tert-butyl-6-chloropyrimidine serves as a leaving group during palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores at other positions on the pyrimidine ring. This modular approach has led to the discovery of several lead compounds with promising antiviral activity against RNA viruses.

The agrochemical sector also benefits from the utility of 4-tert-butyl-6-chloropyrimidine as a precursor in the synthesis of herbicides and fungicides. Pyrimidine-based compounds exhibit efficacy against various plant pathogens by interfering with essential enzymatic pathways. For example, derivatives derived from this intermediate have shown activity against fungal enzymes such as dihydroorotate dehydrogenase (DHODH), which is critical for fungal DNA synthesis. The structural features of 4-tert-butyl-6-chloropyrimidine facilitate modifications that enhance binding affinity to target enzymes while minimizing toxicity to non-target organisms.

Recent studies have further explored the potential of 4-tert-butyl-6-chloropyrimidine in material science applications. Pyrimidine derivatives are known for their ability to form coordination complexes with transition metals, leading to applications in catalysis and luminescent materials. The combination of electron-deficient nitrogen atoms and heteroatom substituents makes this compound an excellent ligand for metal complexes used in photodynamic therapy and organic electronics. The tert-butyl group’s steric bulk influences electronic properties, allowing tuning of emission wavelengths in optoelectronic devices.

The synthetic methodologies involving 4-tert-butyl-6-chloropyrimidine continue to evolve with innovations in green chemistry principles. Researchers are increasingly employing catalytic systems that minimize waste and energy consumption while maintaining high yields. Transition-metal-catalyzed C-H activation, for instance, has enabled direct functionalization of pyrimidine rings without requiring pre-functionalized substrates. Such advancements align with global efforts to sustainable chemical manufacturing.

In conclusion, 4-tert-butyl-6-chloropyrimidine (CAS No. 3435-24-3) represents a cornerstone intermediate with far-reaching implications across multiple industries. Its unique structural features enable diverse synthetic applications, driving innovation in drug discovery, agriculture, and materials science. As research progresses, continued exploration of its reactivity patterns will likely unlock new possibilities for therapeutic and industrial applications.

3435-24-3 (4-tert-butyl-6-chloropyrimidine) 関連製品

- 31490-86-5(Benzoic acid,2-(acetyloxy)-6-methyl-)

- 2228292-78-0(3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine)

- 1183141-57-2(1-(2-methoxyphenyl)methyl-1H-imidazol-2-amine)

- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)

- 128273-61-0(4-(Pentafluoroethyl)benzonitrile)

- 2229533-29-1(2-1-(2-aminopropan-2-yl)cyclopropyl-5-bromophenol)

- 21144-93-4(1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid)

- 2097859-41-9(1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea)

- 20804-38-0(2,4-Dimethyl-5-mercaptophenol)

- 649549-98-4(2H-Azepin-2-one,7-ethylhexahydro-1-methyl-(9CI))